molecular formula C11H15NO5 B3059254 (2S,3S)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid CAS No. 959582-77-5

(2S,3S)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid

Cat. No. B3059254
CAS RN: 959582-77-5
M. Wt: 241.24 g/mol
InChI Key: WIZUAKGGDWVKLC-IUCAKERBSA-N
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Description

“(2S,3S)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid” is a chemical compound with the molecular formula C16H23NO7 . It has an average mass of 341.356 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, molecular weight, and solubility. For “(2S,3S)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid”, its molecular formula is C11H15NO5 and it has a molecular weight of 241.2405 .

Scientific Research Applications

Protonation Equilibria and Complex Formation

  • Protonation and Metal Complexes : DL-3-amino-2-hydroxypropanoic acid forms complexes with metals like cobalt(II), nickel(II), copper(II), and zinc(II). The study shows different binding patterns with these metals, indicating potential applications in coordination chemistry and material science (Braibanti, Mori, & Dallavalle, 1976).

Synthetic Applications

  • Enantioselective Synthesis : An enantioselective synthesis method for a structurally similar compound, (2R,3R)-N-Boc-2-amino-3- cyclohexyl-3-hydroxypropanoic acid, was developed, which could have implications for the synthesis of complex amino acids and their derivatives (Alonso, Santacana, Rafecas, & Riera, 2005).

Optical Resolution and Stereochemistry

  • Optical Resolution : Research has been conducted on the optical resolution of threo-2-amino-3-hydroxy-3-phenylpropanoic acid, which relates to the study of stereoisomers and their separation. This has implications for the production of optically pure substances used in various chemical applications (Shiraiwa et al., 2003).

Chemical Structure Analysis

  • Crystal Structure Determination : The crystal structure of a related compound, C19H20O6, was determined starting from 2,3-bis(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid. This research contributes to the understanding of molecular structures and their implications in material science and chemistry (Stomberg, Li, & Lundquist, 1995).

Biochemical and Molecular Studies

  • Computational Peptidology : A study using conceptual density functional theory explored the chemical reactivity of peptides related to 2-amino-3-phenylpropanoic acid, offering insights into drug design and biochemical applications (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Industrial Applications

  • 3-Hydroxypropanoic Acid Production : Research on the production of 3-hydroxypropanoic acid from glycerol by engineered bacteria offers insights into industrial applications for chemicals derived from this compound (Jers, Kalantari, Garg, & Mijakovic, 2019).

Green Chemistry

  • Eco-Sustainable Processes : A paper discusses the potential of catalytic chemical methods in producing 3-hydroxypropanoic acid, highlighting advancements in green chemistry (Pina, Falletta, & Rossi, 2011).

properties

IUPAC Name

(2S,3S)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-16-7-5-3-4-6(10(7)17-2)8(12)9(13)11(14)15/h3-5,8-9,13H,12H2,1-2H3,(H,14,15)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZUAKGGDWVKLC-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@@H]([C@@H](C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376178
Record name (2S,3S)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959582-77-5
Record name (2S,3S)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,3S)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
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(2S,3S)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
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(2S,3S)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
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(2S,3S)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
Reactant of Route 5
(2S,3S)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
Reactant of Route 6
(2S,3S)-3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid

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